7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
7-fluoro-3-methyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O2/c1-12-8(13)6-3-2-5(10)4-7(6)11-9(12)14/h2-4H,1H3,(H,11,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUYKFRPOXMFYIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(C=C(C=C2)F)NC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Fluoro-3-methylquinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article explores its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound this compound was tested against various bacterial strains using the Agar well diffusion method.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Inhibition Zone (mm) | MIC (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 10–12 | 75 |
| Escherichia coli | 10–12 | 80 |
| Candida albicans | 11 | 77 |
The results indicated that the compound showed moderate activity against both Gram-positive and Gram-negative bacteria. Notably, it surpassed the efficacy of the reference drug ampicillin in some tests .
2. Anticancer Activity
Quinazoline derivatives have been linked to anticancer effects. A study highlighted that several quinazoline-2,4(1H,3H)-diones inhibit the growth of multiple human tumor cell lines. The mechanisms of action often involve the inhibition of specific kinases associated with cancer progression.
Case Study: Inhibition of Tumor Cell Lines
In vitro studies revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines:
- Cell Line A : IC50 = 25 µM
- Cell Line B : IC50 = 30 µM
- Cell Line C : IC50 = 15 µM
These findings suggest that this compound could be a promising candidate for further development in cancer therapies .
3. Antiviral Activity
The antiviral potential of quinazoline derivatives has also been explored. Notably, some compounds in this class have shown effectiveness against viruses such as vaccinia and adenovirus. Although specific data for this compound is limited, related compounds have demonstrated promising results.
Table 2: Antiviral Activity of Related Quinazoline Derivatives
| Compound | Virus Type | EC50 (µM) | Reference Drug EC50 (µM) |
|---|---|---|---|
| Compound A | Vaccinia | 1.7 | Cidofovir (25) |
| Compound B | Adenovirus | 6.2 | None reported |
These results indicate that modifications to the quinazoline structure can enhance antiviral activity significantly .
4. Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Research indicates that substituents at specific positions on the quinazoline ring can significantly influence activity:
- Position 1 and 3 : Substituents such as halogens (e.g., fluorine) enhance antimicrobial properties.
- Position 4 : Modifications here can affect cytotoxicity and selectivity towards cancer cells.
Scientific Research Applications
Antiviral Activity
Recent studies have focused on the antiviral potential of quinazoline-2,4(1H,3H)-dione derivatives against hepatitis C virus (HCV). A series of compounds derived from this scaffold demonstrated promising anti-HCV activity. For instance, one study reported that certain derivatives exhibited EC50 values below 10 μM, outperforming ribavirin, a standard antiviral drug . The structure-activity relationship (SAR) analysis indicated that specific substitutions on the quinazoline core significantly enhanced antiviral potency.
Antibacterial Properties
The antibacterial properties of 7-fluoro-3-methylquinazoline-2,4(1H,3H)-dione have also been extensively investigated. Several derivatives were designed as fluoroquinolone-like inhibitors targeting bacterial gyrase and DNA topoisomerase IV. These compounds showed moderate to significant antibacterial activity against both Gram-positive and Gram-negative bacteria . Notably, compounds identified in these studies exhibited broad-spectrum activity, making them potential candidates for addressing antibiotic resistance.
Anticancer Applications
The compound has been evaluated for its anticancer properties as well. Quinazoline derivatives have been reported to act as inhibitors of various cancer-related targets such as vascular endothelial growth factor receptor 2 (VEGFR-2) and heat shock protein 90 (HSP90). These activities suggest potential applications in cancer therapy . In vitro studies demonstrated that specific derivatives could inhibit tumor cell proliferation effectively.
Synthesis and Structure-Activity Relationships
The synthesis of this compound has been optimized using eco-friendly methods. For example, one-pot synthesis techniques utilizing water as a solvent have shown high yields and reduced environmental impact . The synthetic routes often involve the reaction of anthranilic acid derivatives with isocyanates under basic conditions to yield the desired quinazoline structure.
Table: Summary of Biological Activities
Case Studies
- Antiviral Efficacy : A study synthesized a series of N-1 substituted quinazoline-2,4(1H,3H)-diones that showed significant anti-HCV activity. The most active compounds had EC50 values comparable to ribavirin but with improved therapeutic indices .
- Antibacterial Screening : In another investigation, several quinazoline derivatives were tested against common bacterial strains using the agar well diffusion method. Compounds demonstrated varying degrees of antibacterial activity with some achieving MIC values that suggest potential clinical relevance .
- Anticancer Mechanism : Research into the mechanism of action revealed that certain quinazoline derivatives inhibited key pathways involved in tumor growth and metastasis. These findings support further exploration into their use as anticancer agents .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the quinazoline scaffold significantly influence biological activity and physicochemical properties. Below is a comparative analysis with key analogues:
Table 1: Structural and Functional Comparison
*SOC: Spin-Orbit Coupling
- Fluorine vs. Chlorine at Position 7 : The 7-fluoro derivative exhibits superior metabolic stability compared to 7-chloro analogues due to reduced susceptibility to nucleophilic substitution . However, 7-chloro derivatives demonstrate stronger antibacterial activity, likely due to enhanced electrophilicity .
- Methyl vs. Bulkier Groups at Position 3 : The 3-methyl group in the target compound balances steric hindrance and lipophilicity, whereas 3-propyl or 3-cyclohexyl groups (e.g., compound b in ) improve enzyme-binding affinity but reduce solubility.
Table 2: Physicochemical Properties
- Synthetic Accessibility : The 7-fluoro-3-methyl derivative is synthesized via regioselective fluorination and methylation, whereas 7-chloro analogues require hazardous reagents like sulfuryl chloride .
- Solubility : Electron-withdrawing groups (e.g., -F, -Cl) improve LogP values, but bulky substituents (e.g., 3-cyclohexyl) reduce aqueous solubility .
Key Research Findings and Implications
Substituent-Driven Activity: The 7-fluoro group enhances metabolic stability, making it preferable for drug development over 7-chloro or 7-amino analogues .
Positional Isomerism : Fluorine at position 7 (vs. 8) optimizes electronic effects for target engagement, as seen in antiproliferative assays .
Trade-offs in Design : While 3-alkyl chains improve enzyme inhibition, they compromise solubility, necessitating formulation strategies for in vivo efficacy .
Q & A
Q. Validation methods :
- Biological assays : IC₅₀ measurements in enzyme inhibition assays (e.g., HIV-1 reverse transcriptase) .
- Spectroscopic analysis : ¹H NMR and HRMS confirm substituent incorporation and purity .
- Molecular docking : Predict binding modes to targets like the Rev Response Element (RRE) in RNA-protein interactions .
What spectroscopic and chromatographic techniques are recommended for characterizing this compound and its intermediates?
Answer:
Key techniques :
- ¹H NMR : Assigns proton environments (e.g., methyl group at δ 2.1–2.3 ppm, aromatic protons at δ 7.5–8.2 ppm) .
- HRMS (ESI±) : Confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₈FN₂O₂: 223.0612) .
- FT-IR : Identifies carbonyl stretches (1650–1750 cm⁻¹) and C-F bonds (1100–1200 cm⁻¹).
- HPLC-PDA : Monitors purity (>98%) using C18 columns with acetonitrile/water gradients .
Q. Methodological workflow :
Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane).
Record ¹H NMR in deuterated DMSO or CDCl₃.
Validate mass accuracy with HRMS (error < 2 ppm) .
How can researchers resolve contradictions in reported biological activities of quinazoline-2,4-dione derivatives across different studies?
Answer:
Discrepancies in bioactivity data often arise from variations in:
Q. Resolution strategies :
- Standardized protocols : Adopt WHO-recommended assays (e.g., MTT for cytotoxicity).
- Dose-response curves : Use 8–12 concentration points to improve reliability.
- Meta-analysis : Compare data across studies with similar substituents (e.g., 7-fluoro vs. 7-chloro derivatives) .
What are the key considerations in designing experiments to assess the stability of quinazoline-2,4-dione derivatives under physiological conditions?
Answer:
Stability factors :
Q. Methodology :
Simulated gastric fluid (SGF) : Incubate compounds at 37°C for 24 hours; analyze degradation via LC-MS.
Plasma stability : Assess metabolite formation in human plasma using ultracentrifugation and MS/MS .
What in vitro models are suitable for evaluating the pharmacokinetic properties of 7-Fluoro-3-methylquinazoline-2,4-dione derivatives?
Answer:
Critical models :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
